3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-3-hydroxybutanal |
InChI |
InChI=1S/C8H15NO2/c1-7(11,4-5-10)8(6-9)2-3-8/h5,11H,2-4,6,9H2,1H3 |
InChI Key |
KRXDKAZNNYKMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)(C1(CC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring Construction
The 1-(aminomethyl)cyclopropyl moiety can be synthesized via Simmons-Smith cyclopropanation (Zn/CH₂I₂ with trifluoroacetic acid) using a vinyl ether precursor (e.g., 2-(vinyloxy)isoindoline-1,3-dione). Subsequent phthalimide cleavage with hydrazine hydrate yields the free amine, which is stabilized as a hydrochloride salt.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclopropanation | Zn/CH₂I₂, CF₃COOH, 0–25°C | 85% | |
| Phthalimide Cleavage | NH₂NH₂·H₂O, EtOH, reflux | 92% |
Hydroxybutanal Chain Assembly
The 3-hydroxybutanal segment is accessible via asymmetric aldol condensation or enzymatic acylation. For example:
- Enzymatic acylation with Candida antarctica lipase B (CALB) enables regioselective hydroxyl protection.
- Swern oxidation (oxalyl chloride/DMSO) converts a secondary alcohol to a ketone, followed by reduction to the aldehyde.
- Aldol condensation of acetaldehyde with a protected glyceraldehyde derivative.
- Enzymatic deprotection of the hydroxyl group.
- Oxidation to the aldehyde using EDCI/DMSO in toluene.
Coupling Strategies
Coupling the cyclopropane amine with the hydroxybutanal chain requires amide bond formation or reductive amination :
- Peptide coupling : Use EDCI/HOBt in ethyl acetate with 2,6-lutidine to minimize epimerization.
- Reductive amination : NaBH₃CN or H₂/Pd-C in methanol for imine reduction.
| Method | Reagents | Purity | Source |
|---|---|---|---|
| EDCI-mediated coupling | EDCI, HOBt, 2,6-lutidine, EtOAc, 5–30°C | 95% | |
| Reductive amination | NaBH₃CN, MeOH, 0°C to RT | 88% |
Purification and Isolation
Critical steps include:
- Salt precipitation : Tertiary amines (e.g., N,N-dimethylcyclohexylamine) in isopropyl acetate/heptane mixtures isolate intermediates as ammonium salts.
- Crystallization : Anti-solvent (heptane) addition to ethyl acetate concentrates.
- L-α-methylbenzylamine byproducts are minimized using single-component solvents (e.g., isopropyl acetate).
- Sequential washes with HCl, NaHCO₃, and brine enhance purity.
Stereochemical Considerations
- Enzymatic resolution : CALB selectively acylates the 5-OH position in ribose analogs, suggesting applicability for hydroxyl group stereocontrol.
- Chiral auxiliaries : Ruthenium-catalyzed asymmetric dihydroxylation constructs cis-diol intermediates.
Alternative Routes
- Grignard addition : Cyclopropane magnesium bromide to a protected aldehyde followed by deprotection.
- Radical cyclization : TEMPO-mediated oxidation for aldehyde formation.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or the aldehyde group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxybutanal moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with Montelukast-related derivatives, such as 1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid (). Key comparisons include:
Physicochemical Properties
- Basicity: The aminomethyl group in the target compound increases basicity (pKa ~9–10), contrasting with the carboxylic acid (pKa ~2–3) in Montelukast derivatives, which affects ionization and membrane permeability .
- Stability : The cyclopropane ring in both compounds enhances metabolic resistance, but the aldehyde group in the target compound may render it prone to oxidation compared to Montelukast’s stable sulfanyl and carboxylic acid groups.
Research Findings
- Montelukast Derivatives (): Exhibit high specificity for leukotriene receptors due to sulfanyl and quinoline motifs, with clinical efficacy in asthma .
Stability and Reactivity
- The target compound’s aldehyde group may form Schiff bases with amines, enabling covalent binding to biological targets—a property absent in Montelukast’s carboxylate system.
- The cyclopropane ring’s strain increases susceptibility to ring-opening reactions under acidic conditions, a shared vulnerability with compounds.
Biological Activity
3-[1-(Aminomethyl)cyclopropyl]-3-hydroxybutanal is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C7H13N1O2
- Molecular Weight : 143.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. It is hypothesized to act as an inhibitor of aldehyde dehydrogenases (ALDHs), which play crucial roles in metabolic processes, including the detoxification of aldehydes and the regulation of cellular signaling pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit ALDH activity, which is significant in cancer biology. Inhibition of ALDH can lead to increased levels of reactive aldehydes, potentially inducing apoptosis in cancer cells. A study demonstrated that compounds with structural similarities exhibited potent inhibition against ALDH enzymes, suggesting a similar potential for this compound .
Case Studies
- In Vitro Studies : A study evaluated the effects of various aldehyde inhibitors on cancer cell lines. The results indicated that compounds structurally related to this compound significantly reduced cell viability in ALDH-expressing cells .
- Animal Models : In vivo experiments with related compounds showed increased survival rates in tumor-bearing mice when treated with ALDH inhibitors, supporting the hypothesis that this compound could have therapeutic potential .
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for selected compounds related to this compound:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | ALDH Inhibition | Potential antitumor activity |
| 4-amino-4-methyl-2-pentyne-1-al (AMPAL) | ALDH Inhibition | Inhibits cell proliferation |
| Aldehyde dehydrogenase inhibitors | Alters cellular signaling pathways | Induces apoptosis in cancer cells |
Q & A
Q. What computational tools are recommended for predicting cyclopropane ring stability in novel derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict bond angles and strain energies. Studies on montelukast sulfoxide derivatives used DFT to correlate ring strain with degradation rates under thermal stress .
Data Contradiction and Resolution
Q. How to address conflicting reports on the stability of aminomethylcyclopropane derivatives?
- Methodological Answer: Contradictions often stem from differences in pH or solvent polarity. For example, derivatives with Boc protection (e.g., ) showed no degradation in aprotic solvents, while unprotected amines decomposed rapidly in water. Stability assays under controlled conditions (e.g., buffered solutions) are critical for replication.
Q. Why do some studies report cyclopropane ring-opening while others observe stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
